molecular formula C9H9FO3 B6323203 3-Fluoro-4-methoxy-2-methylbenzoic acid CAS No. 1093989-12-8

3-Fluoro-4-methoxy-2-methylbenzoic acid

Cat. No.: B6323203
CAS No.: 1093989-12-8
M. Wt: 184.16 g/mol
InChI Key: CAEQAMVREWXFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-2-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is through the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The methoxy group can be added via methylation reactions, and the methyl group can be introduced through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. For example, the use of thionyl chloride can convert the carboxylic acid group into a more reactive acyl chloride, facilitating further chemical modifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom allows for nucleophilic aromatic substitution reactions, where other nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

3-Fluoro-4-methoxy-2-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methyl group.

    3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.

    4-Methoxy-2-methylbenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-4-methoxy-2-methylbenzoic acid is unique due to the combination of fluorine, methoxy, and methyl groups on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic aromatic substitution and specific electronic effects that influence its behavior in various chemical and biological systems .

Properties

IUPAC Name

3-fluoro-4-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEQAMVREWXFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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